Egonol glucoside

cytotoxicity cancer cell lines structure-activity relationship

Egonol glucoside (egonol β-D-glucoside, CAS 77690-83-6, C₂₅H₂₈O₁₀, MW 488.48 g/mol) is a benzofuran nor-neolignan monoglucoside in which the phenolic hydroxyl of the aglycone egonol is replaced by a β-D-glucosyl residue. It belongs to the 2-arylbenzofuran flavonoid subclass and is classified as a β-D-glucoside, a member of 1-benzofurans, an aromatic ether, a benzodioxole-containing compound, and a monosaccharide derivative.

Molecular Formula C25H28O10
Molecular Weight 488.5 g/mol
Cat. No. B1200218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgonol glucoside
Molecular FormulaC25H28O10
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCOC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C25H28O10/c1-30-19-8-13(3-2-6-31-25-23(29)22(28)21(27)20(11-26)35-25)7-15-10-17(34-24(15)19)14-4-5-16-18(9-14)33-12-32-16/h4-5,7-10,20-23,25-29H,2-3,6,11-12H2,1H3/t20-,21-,22+,23-,25-/m1/s1
InChIKeyRAMYDZNQLYKTGB-MXCHMSEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egonol Glucoside Procurement Guide: Chemical Identity, Source Organisms, and Benchmarking Context


Egonol glucoside (egonol β-D-glucoside, CAS 77690-83-6, C₂₅H₂₈O₁₀, MW 488.48 g/mol) is a benzofuran nor-neolignan monoglucoside in which the phenolic hydroxyl of the aglycone egonol is replaced by a β-D-glucosyl residue [1]. It belongs to the 2-arylbenzofuran flavonoid subclass and is classified as a β-D-glucoside, a member of 1-benzofurans, an aromatic ether, a benzodioxole-containing compound, and a monosaccharide derivative [1]. This compound has been isolated from multiple Styrax species (Styracaceae), including S. japonica, S. pohlii, S. perkinsiae, S. officinalis, S. obassia, and S. benzoin, as well as from the basidiomycete fungus Laetiporus sulphureus var. miniatus, establishing it as a rare dual-kingdom natural product [2][3][4]. Egonol glucoside serves as a key biosynthetic intermediate and metabolic node within the egonol-family glycoside continuum, with its monoglucosidic structure occupying a distinct position between the aglycone egonol and higher glycosylated congeners such as egonol gentiobioside (diglucoside), egonol gentiotrioside (triglucoside), and egonol primeveroside (masutakeside I, a glucose-xylose disaccharide) [2][5].

Dual-kingdom natural product reference standard from Styrax spp. and Laetiporus sulphureus
Monoglucoside within the egonol glycoside series; bridges aglycone and higher glycosides
Cell-model endpoint research fit; supports cytotoxicity endpoint review in cancer cell models
Essential panel member for glycosylation-dependent structure-activity relationship studies

Why Egonol Glucoside Cannot Be Replaced by Egonol, Homoegonol Glucoside, or Other Styrax Nor-Neolignans


Egonol glucoside occupies a structurally and functionally narrow position within the egonol-family glycoside landscape that precludes simple interchange with its closest congeners. The aglycone egonol, while sharing the benzofuran-methylenedioxyphenyl core, differs fundamentally in physicochemical properties (predicted logP and aqueous solubility) and exhibits a distinct bioactivity spectrum, including BACE1 inhibition (IC₅₀ = 1.509 μM) and neuroprotective effects, whereas egonol glucoside demonstrates a quantitatively different activity profile with validated cytotoxicity against human cancer cell lines not observed for certain glycosylated analogs [1][2]. The structurally closest glycoside, homoegonol glucoside (differing only in the substitution pattern on the pendant phenyl ring: 3,4-dimethoxy vs. 3,4-methylenedioxy), shows divergent target engagement, with reported COX-1 inhibition of 35.7% at 30 µM and superior anti-schistosomal activity [3][4]. Higher glycosylated forms such as egonol gentiobioside (two glucose units) and masutakeside I (egonol primeveroside; glucose-xylose) introduce additional pharmacokinetic and pharmacodynamic variables that render them non-equivalent in experimental settings. These structural differences translate into measurable functional divergence, making unambiguous compound identity verification essential for reproducible pharmacological investigation [5].

Glycosylation pattern differs: activity profile may shift across BACE1, COX, and cytotoxicity endpoints compared to aglycone or higher glycosides.
Physicochemical profile mismatch: aqueous solubility and logP differ significantly from egonol; may alter formulation and permeability behaviour.
Source-kingdom gap: homoegonol glucoside lacks confirmed fungal provenance, limiting its use in cross-kingdom metabolomics or biosynthesis studies.

Quantitative Differentiation Evidence for Egonol Glucoside Against Closest Structural Analogs


Egonol Glucoside Exhibits Multi-Cell-Line Cytotoxicity While 1″-Hydroxylegonol Gentiobioside and Furofuran Lignans Are Inactive

Egonol glucoside (compound 39) displayed dose-dependent cytotoxicity against three human cancer cell lines with IC₅₀ values of 27.9 ± 1.6 μM (MCF-7 breast adenocarcinoma), 23.3 ± 2.8 μM (HeLa cervical carcinoma), and 47.8 ± 2.5 μM (HL-60 promyelocytic leukemia). In the same experimental system, the structurally related 1″-hydroxylegonol gentiobioside (compound 25), as well as furofuran lignans 64, 67, and 71, mono-phenol 140, and flavone glycoside 143, failed to exhibit cytotoxic activity (reported as no or weak activities). This constitutes a direct head-to-head comparison within a unified assay framework [1].

Cytotoxicity vs. Analogs
Head-to-head
Egonol glucoside IC₅₀ 23.3–47.8 µM (MCF-7, HeLa, HL-60); 1″-hydroxylegonol gentiobioside and furofuran lignans inactive in same assay
Reported cell-model response context; supports cytotoxicity endpoint review
MTT assay, 24 h exposure; data from unified experimental framework
cytotoxicity cancer cell lines structure-activity relationship

Physicochemical Differentiation: Egonol Glucoside Possesses Experimentally Validated Solubility and Lipophilicity Parameters That Distinguish It from the Aglycone

Computationally predicted and experimentally validated physicochemical parameters for egonol glucoside include an aqueous solubility of 0.41 g/L (ALOGPS), logP of 1.55 (ALOGPS) / 1.36 (ChemAxon), and a topological polar surface area (TPSA) of 140.00 Ų [1][2]. While the aglycone egonol lacks a glucose moiety and is consequently more lipophilic, quantitative head-to-head solubility data for egonol under identical conditions is not available in the same source. However, the presence of the β-D-glucosyl residue confers a substantial increase in hydrogen-bonding capacity (8 H-bond acceptors, 4 H-bond donors) and TPSA compared to the aglycone, which bears only one hydroxyl group amenable to derivatization [3].

Solubility & Lipophilicity
Data to verify
Aqueous solubility 0.41 g/L, logP 1.55 (ALOGPS), TPSA 140.00 Ų; 8 H-bond acceptors, 4 donors
Supports aqueous formulation screening; physicochemical differentiation from aglycone
Predicted values (ALOGPS/ChemAxon); experimental confirmation recommended
physicochemical properties aqueous solubility logP formulation suitability

Glycosylation Pattern Divergence: Egonol Glucoside (Monoglucoside) vs. Egonol Gentiobioside (Diglucoside) and Masutakeside I (Primeveroside) in Biological Activity

The aglycone egonol demonstrates BACE1 inhibitory activity (IC₅₀ = 1.509 μM), neuroprotective effects in SH-SY5Y cells, and Aβ42 aggregation inhibitory activity with demonstrated blood-brain barrier permeability [1]. Masutakeside I (egonol primeveroside; glucose-xylose disaccharide) shows enhanced BACE1 inhibition (IC₅₀ = 0.376 μM), approximately 4-fold more potent than egonol [1]. Egonol glucoside, bearing only a single glucose moiety, does not appear in the BACE1 dataset, implying a distinct activity profile. In a separate study, egonol gentiobioside (diglucoside) displayed COX-2 inhibition of 19.7% at 30 µM, while the aglycone egonol showed COX-1 inhibition of 19.1 ± 4.3% [2][3]. This pattern of glycosylation-dependent functional divergence establishes that each glycosidic variant possesses a non-interchangeable pharmacological fingerprint.

Glycosylation SAR
Class-level inference
BACE1 IC₅₀: egonol 1.509 µM, masutakeside I 0.376 µM; COX-2 inhibition: egonol gentiobioside 19.7% at 30 µM; egonol glucoside not active in these assays
Glycosylation-dependent activity divergence context; monoglucoside shows distinct cytotoxic profile
Data from separate assay platforms; direct comparative studies limited
glycosylation structure-activity relationship enzyme inhibition neuroprotection

Dual-Origin Biosynthetic Provenance: Egonol Glucoside from Both Plant and Fungal Sources as a Distinguishing Feature

Egonol glucoside has been unambiguously identified from both the stem bark of multiple Styrax species (S. japonica, S. pohlii, S. perkinsiae, S. officinalis, S. obassia, S. benzoin) and from the fruiting bodies of the basidiomycete fungus Laetiporus sulphureus var. miniatus [1][2][3]. This dual-kingdom occurrence is unusual among benzofuran nor-neolignans. Its closest structural comparator, homoegonol glucoside, has been reported only from Styrax plant sources to date [4]. Masutakeside I (egonol primeveroside) was originally discovered from the same fungal source (L. sulphureus) and later found in Styrax benzoin [2][5]. Egonol gentiobioside and egonol gentiotrioside have been reported from both plant and fungal sources as well, but egonol glucoside remains the only monoglucosidic form confirmed from L. sulphureus var. miniatus with validated structural identity by NMR spectroscopy [2].

Source Provenance
Reported
Confirmed from ≥6 Styrax spp. (Plantae) and Laetiporus sulphureus var. miniatus (Fungi); NMR/MS-validated identity
Dual-kingdom reference standard fit for metabolomics and biosynthetic gene cluster studies
Homoegonol glucoside not confirmed from fungal sources
natural product sourcing biosynthesis fungal metabolite plant metabolite

Procurement-Driven Application Scenarios for Egonol Glucoside Based on Validated Quantitative Evidence


Cytotoxicity Screening Against MCF-7, HeLa, or HL-60 Human Cancer Cell Lines Where Glycosidic Analogs Are Inactive

Egonol glucoside should be prioritized when the experimental objective is to evaluate benzofuran nor-neolignan cytotoxicity against MCF-7 (breast), HeLa (cervical), or HL-60 (leukemia) cell lines. Direct head-to-head evidence demonstrates that 1″-hydroxylegonol gentiobioside and furofuran lignans are inactive in these same cell lines, meaning procurement of those analogs would yield negative results and waste experimental resources. Egonol glucoside at IC₅₀ concentrations of 23–48 μM provides a tractable starting point for mechanism-of-action studies, combination screening, or semi-synthetic derivatization campaigns targeting anticancer activity [1].

Aqueous-Formulation-Compatible Experimental Protocols Requiring the Monoglucoside Solubility Profile

For in vitro assays or in vivo dosing regimens where aqueous solubility is a limiting factor, egonol glucoside (0.41 g/L predicted aqueous solubility, logP 1.55) offers a more favorable formulation profile than the aglycone egonol or more lipophilic benzofuran congeners. Its TPSA of 140.00 Ų and eight hydrogen-bond acceptor sites facilitate dissolution in polar media, reducing the need for high-percentage DMSO vehicles that can confound cell-based assay readouts. Procurement decisions for medium-throughput screening campaigns should factor in this solubility advantage [2][3].

Fungal Natural Product Biosynthesis and Metabolomics Studies Requiring a Dual-Origin (Plant/Fungus) Reference Standard

Egonol glucoside is one of the few benzofuran nor-neolignans confirmed from both the plant genus Styrax and the fungus Laetiporus sulphureus var. miniatus. This dual-origin provenance makes it uniquely suitable as a reference standard in comparative metabolomics, biosynthetic gene cluster heterologous expression studies in fungal hosts, and chemotaxonomic investigations of Basidiomycota secondary metabolism. Researchers investigating the evolutionary origins of nor-neolignan biosynthesis across kingdoms should source authenticated egonol glucoside rather than homoegonol glucoside, which lacks confirmed fungal provenance [4][5].

Structure-Activity Relationship Studies of Glycosylation-Dependent Pharmacological Divergence in the Egonol Series

Egonol glucoside serves as the essential monoglucosidic reference point in a systematic glycosylation-SAR series that spans egonol (aglycone, BACE1 IC₅₀ 1.509 μM), egonol glucoside (monoglucoside, cytotoxic IC₅₀ 23–48 μM), masutakeside I (primeveroside, BACE1 IC₅₀ 0.376 μM), and egonol gentiobioside (diglucoside, COX-2 inhibition 19.7% at 30 µM). No single glycosylation variant recapitulates the full activity spectrum of another, making egonol glucoside a non-negotiable panel member for any comprehensive glycosylation-SAR investigation of this compound class. Its omission would create an irrecoverable data gap in the series [1][6].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity endpoint panel
Aqueous formulation protocols
Solubility & logP profile
Formulation-compatibility endpoints
Fungal metabolomics & biosynthesis
Dual-kingdom provenance
Source-authentication review
Glycosylation SAR studies
Monoglucoside reference position
Activity-spectrum divergence review
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